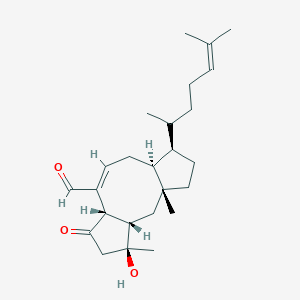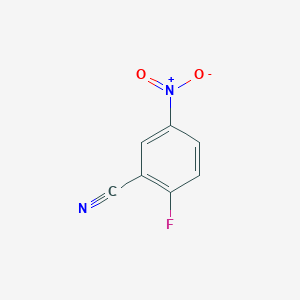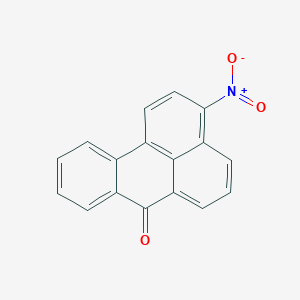
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione is a quinone derivative with a unique structure that includes a hydroxy group and a dimethylhexyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione typically involves the oxidation of corresponding hydroquinone derivatives. Common oxidizing agents used in this process include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction conditions often require acidic or basic environments to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in aprotic solvents.
Substitution: Alkyl halides, acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Higher quinone derivatives.
Reduction: Corresponding hydroquinone.
Substitution: Various substituted quinone derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological redox reactions and as a model compound for understanding quinone behavior in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. It can act as an electron acceptor in oxidation-reduction processes, interacting with various molecular targets and pathways. The hydroxy group and the quinone moiety play crucial roles in its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Benzoquinone: Lacks the hydroxy and dimethylhexyl groups, making it less complex.
2,5-Dimethyl-p-benzoquinone: Similar structure but lacks the hydroxy group.
3-Hydroxy-p-benzoquinone: Similar structure but lacks the dimethylhexyl group.
Uniqueness
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both the hydroxy group and the dimethylhexyl side chain
Eigenschaften
CAS-Nummer |
17194-57-9 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H22O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h8-10,18H,5-7H2,1-4H3 |
InChI-Schlüssel |
LVIYJPUFTCELQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCCC(C)C |
Kanonische SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCCC(C)C |
Synonyme |
2-(1,5-Dimethylhexyl)-3-hydroxy-5-methyl-2,5-cyclohexadiene-1,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-4'-hydroxy-3'-[(4-methyl-1-piperazinyl)methyl]benzanilide](/img/structure/B100130.png)









